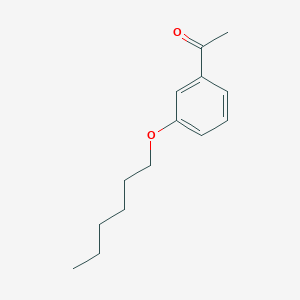3'-Hexyloxyacetophenone
CAS No.: 37062-71-8
Cat. No.: VC2317552
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 37062-71-8 |
|---|---|
| Molecular Formula | C14H20O2 |
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | 1-(3-hexoxyphenyl)ethanone |
| Standard InChI | InChI=1S/C14H20O2/c1-3-4-5-6-10-16-14-9-7-8-13(11-14)12(2)15/h7-9,11H,3-6,10H2,1-2H3 |
| Standard InChI Key | PZHLAKHVPWDONN-UHFFFAOYSA-N |
| SMILES | CCCCCCOC1=CC=CC(=C1)C(=O)C |
| Canonical SMILES | CCCCCCOC1=CC=CC(=C1)C(=O)C |
Introduction
Chemical Identity and Structural Characteristics
3'-Hexyloxyacetophenone belongs to a class of substituted acetophenones characterized by the presence of a hexyloxy group at the meta (3') position of the benzene ring. This specific substitution pattern creates a molecule with distinctive electronic properties and reactivity. The compound consists of three primary structural components: an aromatic ring, a ketone functional group (acetyl group), and a hexyloxy substituent connected via an ether linkage .
The structural arrangement gives 3'-Hexyloxyacetophenone unique characteristics compared to unsubstituted acetophenone or other derivatives. The hexyloxy chain, being a medium-length alkyl substituent, significantly influences the compound's physical properties, particularly its solubility profile and lipophilicity. Meanwhile, the ketone functional group maintains its reactivity, making the compound valuable for various synthetic applications.
Chemical Identifiers and Nomenclature
For precise identification in scientific literature and databases, 3'-Hexyloxyacetophenone is associated with several systematic chemical identifiers:
This comprehensive identification system ensures unambiguous reference to 3'-Hexyloxyacetophenone in scientific communications and database searches.
| Step | Reaction |
|---|---|
| 1 | Deprotonation of 3'-hydroxyacetophenone with a base (K2CO3, NaOH) |
| 2 | Nucleophilic substitution with 1-bromohexane or hexyl tosylate |
| 3 | Purification of the resulting 3'-hexyloxyacetophenone |
This approach offers the advantage of relatively mild conditions and generally good yields, making it suitable for both laboratory and potential industrial-scale synthesis.
Alternative Synthetic Routes
Several alternative approaches could also be viable for the synthesis of 3'-Hexyloxyacetophenone:
-
Friedel-Crafts Acylation: Starting with 3-hexyloxybenzene, an acetyl group could be introduced via Friedel-Crafts acylation using acetyl chloride or acetic anhydride with a Lewis acid catalyst. The regioselectivity would need to be carefully controlled .
-
Transition Metal-Catalyzed Coupling: Methods similar to those used for other substituted acetophenones could potentially be adapted. For example, palladium-catalyzed coupling reactions between 3-bromoacetophenone and hexanol derivatives might yield the desired product .
-
Demethylation-Alkylation Sequence: Starting from 3-methoxyacetophenone, a demethylation followed by alkylation with a hexyl halide could potentially yield 3'-hexyloxyacetophenone. This approach would be analogous to methods described for the synthesis of other hydroxyacetophenone derivatives .
Comparative Analysis with Related Compounds
A comparative analysis of 3'-Hexyloxyacetophenone with structurally related compounds provides valuable insights into its unique properties and potential applications.
Comparison with Other Acetophenone Derivatives
This comparison highlights how the specific substitution pattern in 3'-Hexyloxyacetophenone creates a unique balance of properties that distinguish it from other acetophenone derivatives.
Structure-Property Relationships
The structural features of 3'-Hexyloxyacetophenone directly influence its chemical behavior and physical properties:
-
The meta position of the hexyloxy substituent creates a specific electronic distribution in the aromatic ring, affecting reactivity patterns differently than ortho or para substitution would.
-
The hexyl chain length provides an optimal balance of lipophilicity for certain applications, more lipophilic than methoxy but less than octyloxy or longer alkyl chains .
-
The single substituent (compared to disubstituted derivatives) maintains certain reactive positions on the aromatic ring, allowing for potential further functionalization.
Research Opportunities and Future Directions
The distinctive structure and properties of 3'-Hexyloxyacetophenone open several avenues for further research and development.
Synthetic Methodology Development
Optimizing the synthesis of 3'-Hexyloxyacetophenone presents opportunities for methodological innovation:
-
Development of more efficient, environmentally friendly synthetic routes with higher yields and fewer by-products.
-
Application of green chemistry principles to reduce waste and energy consumption in production processes.
-
Exploration of biocatalytic approaches for synthesis, potentially using enzymes to achieve selective transformations.
Structure-Activity Relationship Studies
Investigating the relationship between the structure of 3'-Hexyloxyacetophenone and its properties could yield valuable insights:
-
Systematic studies comparing the effects of different alkoxy chain lengths at the meta position on physical properties and reactivity.
-
Exploration of how the meta-hexyloxy substitution affects potential biological activities compared to other substitution patterns.
-
Investigation of the compound's ability to serve as a scaffold for developing molecules with specific properties or functions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume